2-[8-(hydroxy-phenyl-pyridin-2-ylmethyl)-3,5-dioxo-10-[phenyl(pyridin-2-yl)methylidene]-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]-N,N-dimethylacetamide
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Overview
Description
2-[8-(hydroxy-phenyl-pyridin-2-ylmethyl)-3,5-dioxo-10-[phenyl(pyridin-2-yl)methylidene]-4-azatricyclo[52102,6]dec-8-en-4-yl]-N,N-dimethylacetamide is a complex organic compound with a unique structure that includes multiple aromatic rings, a pyridine moiety, and an azatricyclic core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[8-(hydroxy-phenyl-pyridin-2-ylmethyl)-3,5-dioxo-10-[phenyl(pyridin-2-yl)methylidene]-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]-N,N-dimethylacetamide involves multiple steps, including the formation of key intermediates and their subsequent reactions. The reaction conditions typically involve the use of organic solvents such as toluene or ethyl acetate, and catalysts like iodine (I2) and tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[8-(hydroxy-phenyl-pyridin-2-ylmethyl)-3,5-dioxo-10-[phenyl(pyridin-2-yl)methylidene]-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]-N,N-dimethylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., toluene, ethyl acetate), catalysts (e.g., I2, TBHP), and specific oxidizing or reducing agents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced forms of the compound with altered functional groups .
Scientific Research Applications
2-[8-(hydroxy-phenyl-pyridin-2-ylmethyl)-3,5-dioxo-10-[phenyl(pyridin-2-yl)methylidene]-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]-N,N-dimethylacetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[8-(hydroxy-phenyl-pyridin-2-ylmethyl)-3,5-dioxo-10-[phenyl(pyridin-2-yl)methylidene]-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of collagen prolyl 4-hydroxylases, reducing collagen production and exerting anti-fibrotic effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 2-[8-(hydroxy-phenyl-pyridin-2-ylmethyl)-3,5-dioxo-10-[phenyl(pyridin-2-yl)methylidene]-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]-N,N-dimethylacetamide stands out due to its unique azatricyclic core and the presence of multiple functional groups. These structural features contribute to its diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C37H32N4O4 |
---|---|
Molecular Weight |
596.7 g/mol |
IUPAC Name |
2-[8-(hydroxy-phenyl-pyridin-2-ylmethyl)-3,5-dioxo-10-[phenyl(pyridin-2-yl)methylidene]-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]-N,N-dimethylacetamide |
InChI |
InChI=1S/C37H32N4O4/c1-40(2)29(42)22-41-35(43)32-25-21-26(37(45,24-15-7-4-8-16-24)28-18-10-12-20-39-28)33(34(32)36(41)44)31(25)30(23-13-5-3-6-14-23)27-17-9-11-19-38-27/h3-21,25,32-34,45H,22H2,1-2H3 |
InChI Key |
KBNCEOBCRNFEAY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CN1C(=O)C2C3C=C(C(C2C1=O)C3=C(C4=CC=CC=C4)C5=CC=CC=N5)C(C6=CC=CC=C6)(C7=CC=CC=N7)O |
Origin of Product |
United States |
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